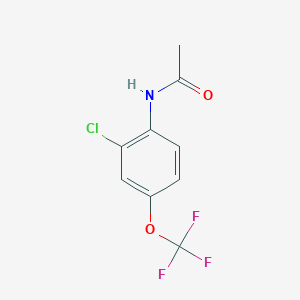

2'-Chloro-4'-(trifluoromethoxy)acetanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNXXAMUQSINLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380981 |

Source

|

| Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256529-43-8 |

Source

|

| Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloro-4'-(trifluoromethoxy)acetanilide (CAS No. 256529-43-8)

A Note to the Researcher: Direct experimental data for 2'-Chloro-4'-(trifluoromethoxy)acetanilide is not extensively available in public-domain literature, suggesting its status as a novel or specialized research chemical. This guide has been constructed by a Senior Application Scientist to provide a robust framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are a synthesis of established chemical principles and information extrapolated from closely related analogues. All predicted data and proposed protocols are intended to serve as a well-informed starting point for laboratory investigation and should be adapted and validated by the end-user.

Section 1: Compound Overview and Strategic Importance

This compound is a halogenated aromatic compound featuring a trifluoromethoxy group, a chloro substituent, and an acetamide moiety. This unique combination of functional groups makes it a compound of significant interest in medicinal chemistry and drug discovery.

-

The Acetanilide Core: Acetanilide and its derivatives have a long history in pharmacology, forming the basis for numerous analgesic and anti-inflammatory agents. The amide linkage is a common feature in many biologically active molecules.

-

The Trifluoromethoxy Group (-OCF₃): The incorporation of a trifluoromethoxy group into a molecule can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.[1] It is a highly lipophilic and metabolically stable group that can enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and modulate receptor binding interactions.[2][3]

-

The Chloro Substituent (-Cl): The presence of a chlorine atom can influence the electronic properties of the aromatic ring and provide an additional point for molecular interaction or further synthetic modification. Halogenated aromatic compounds are integral to a wide range of pharmaceuticals and agrochemicals.

The strategic placement of these groups on the aniline ring suggests that this compound is a promising scaffold for the development of novel therapeutic agents.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been predicted using established computational models and by comparison with structurally similar compounds.[4][5][6] These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Scientific Rationale & Comparative Insights |

| Molecular Formula | C₉H₇ClF₃NO₂ | Based on the chemical structure. |

| Molecular Weight | 253.61 g/mol | Calculated from the atomic weights of the constituent elements. |

| Melting Point | 120 - 135 °C | Acetanilide has a melting point of 113-115 °C. The addition of a chloro and a trifluoromethoxy group is expected to increase the molecular weight and potentially the crystal lattice energy, leading to a higher melting point. For comparison, 4'-Chloro-2'-(trifluoromethoxy)acetanilide has a reported melting point of 128 °C.[7] |

| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar nature of the amide group. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, DMSO). | The highly lipophilic trifluoromethoxy group and the aromatic ring will dominate, leading to low aqueous solubility. The amide group will provide some polarity, allowing for solubility in polar organic solvents. |

| LogP | ~3.5 - 4.5 | The trifluoromethoxy group is a strong contributor to lipophilicity. This predicted range suggests good membrane permeability. |

| pKa | Amide N-H: ~17-18 | The amide proton is generally not acidic under normal physiological conditions. |

Section 2: Synthesis and Purification

The synthesis of this compound can be logically approached via a two-step process: the preparation of the key intermediate, 2-chloro-4-(trifluoromethoxy)aniline, followed by its acetylation.

Proposed Synthetic Pathway

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.patentoppositions.org [cdn.patentoppositions.org]

A Technical Guide to the Molecular Structure and Synthesis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Abstract: This technical guide provides a comprehensive overview of 2'-Chloro-4'-(trifluoromethoxy)acetanilide, a halogenated and fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide delves into the molecule's structural features, physicochemical properties, a detailed synthesis protocol, and its relevance as a building block in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's characteristics and applications.

Physicochemical and Structural Properties

This compound, with the IUPAC name N-(2-chloro-4-(trifluoromethoxy)phenyl)acetamide, is a substituted acetanilide. The presence of a chlorine atom, a trifluoromethoxy group, and an acetamide functional group on the phenyl ring gives this molecule a unique combination of properties that are highly valuable in the design of bioactive compounds and advanced materials.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, stability, and potential for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO | |

| Molecular Weight | 253.61 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available. For the similar 4'-Chloroacetanilide, it is 176-178 °C.[1] | |

| Boiling Point | Not available. | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | General knowledge |

| CAS Number | 175277-73-3 |

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central benzene ring substituted with three key functional groups. Understanding the interplay of these groups is fundamental to predicting the molecule's reactivity and its interactions in a biological context.

Caption: 2D structure of this compound.

The key structural features and their implications are:

-

Acetanilide Core: The acetanilide group (-NHCOCH₃) is a common scaffold in medicinal chemistry. The amide bond is relatively stable and can participate in hydrogen bonding, which is often crucial for drug-receptor interactions.

-

2'-Chloro Substituent: The chlorine atom at the ortho position to the amide linkage significantly influences the molecule's electronic properties and conformation. This halogen atom can alter the acidity of the N-H proton and can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

-

4'-(Trifluoromethoxy) Group: The trifluoromethoxy group (-OCF₃) at the para position is a lipophilic electron-withdrawing group. Its high lipophilicity can enhance membrane permeability, a desirable property for many drug candidates. The strong electron-withdrawing nature of this group also modulates the electron density of the aromatic ring, affecting its reactivity and metabolic stability.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aniline precursor, 2-chloro-4-(trifluoromethoxy)aniline. This is a robust and well-established transformation in organic chemistry.

Synthesis Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-chloro-4-(trifluoromethoxy)aniline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the amide, and the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The N-H proton will likely appear as a broad singlet, and the methyl protons as a sharp singlet around δ 2.2 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide group (around δ 168-170 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretches of the trifluoromethoxy group (in the region of 1100-1300 cm⁻¹). For the similar N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide, IR data is available and shows comparable expected peaks.[2]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Applications and Relevance in Research

Substituted acetanilides, particularly those bearing halogen and trifluoromethyl or trifluoromethoxy groups, are important pharmacophores and versatile intermediates in drug discovery.

-

Medicinal Chemistry Building Block: this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. The functional groups on the molecule provide handles for various chemical transformations.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

-

Bioisosteric Replacement: The trifluoromethoxy group can be considered a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties to optimize its biological activity.

-

Potential Biological Activities: While specific biological activities for this exact compound are not extensively reported in publicly available literature, the acetanilide scaffold is present in a number of approved drugs. Furthermore, related substituted acetanilides have been investigated for a range of biological targets.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups provides a platform for the development of novel compounds with tailored properties. The synthesis and characterization methods described in this guide provide a solid foundation for researchers to work with this compound and explore its applications further. The principles of rational design, leveraging the electronic and steric effects of the chloro and trifluoromethoxy substituents, will continue to drive the use of this and similar building blocks in the creation of next-generation chemical entities.

References

-

PubChem. N-(2-chloro-4-(trifluoromethoxy)phenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2'-Chloro-4'-(trifluoromethoxy)acetanilide, a valuable substituted acetanilide derivative with significant potential in the fields of medicinal chemistry and agrochemical research. The core of this guide focuses on the detailed experimental protocol for the acetylation of 2-Chloro-4-(trifluoromethoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step synthetic procedure but also insights into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction: The Significance of Trifluoromethoxy and Chloro-Substituted Anilides

The molecular architecture of this compound incorporates two key functional groups that are of profound interest in the design of bioactive molecules: a trifluoromethoxy (-OCF₃) group and a chlorine (-Cl) atom. The trifluoromethoxy group is often employed as a bioisostere for a methoxy or a hydroxyl group, but it imparts unique electronic properties and increased lipophilicity. This can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets[1]. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, has become a prominent strategy in modern drug discovery to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Similarly, the presence of a chlorine atom on an aromatic ring can significantly influence a molecule's biological activity. The chloro substituent can alter the electronic distribution of the aromatic system, affect the pKa of nearby functional groups, and provide an additional point of interaction with target proteins. This can lead to substantial improvements in potency and can favorably impact pharmacokinetic parameters such as clearance and half-life[2].

Acetanilide derivatives, in general, form the backbone of many pharmaceutical and agrochemical compounds. The versatile anilide scaffold allows for further chemical modifications, making them valuable intermediates in the synthesis of more complex molecules. Given the advantageous properties conferred by the trifluoromethoxy and chloro substituents, this compound represents a promising building block for the development of novel therapeutic agents and crop protection chemicals.

The Synthetic Pathway: Acetylation of 2-Chloro-4-(trifluoromethoxy)aniline

The most direct and efficient synthetic route to this compound is the N-acetylation of the commercially available starting material, 2-Chloro-4-(trifluoromethoxy)aniline. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.

Several acetylating agents can be employed for this transformation, with acetic anhydride being a common and effective choice due to its reactivity and the straightforward work-up procedure. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, or in an acidic medium to protonate the aniline, followed by the addition of a base to facilitate the reaction.

Reaction Mechanism Visualization

Caption: Mechanism of Acetanilide Formation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound based on established methods for the acetylation of anilines.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-4-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 211.57 | 69695-61-0 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |

| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-4-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid (20 mL).

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.

Experimental Workflow Visualization

Caption: Synthesis and Purification Workflow.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₇ClF₃NO |

| Molecular Weight | 253.61 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not reported, but expected to be a sharp melting point for a pure crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone, and insoluble in water |

| CAS Number | 247170-19-0[3] |

Expected Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the acetyl methyl protons (around δ 2.2 ppm), a singlet for the amide proton (around δ 8.0-9.0 ppm), and a set of multiplets in the aromatic region (around δ 7.0-8.5 ppm) corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the acetyl methyl carbon (around δ 25 ppm), a signal for the carbonyl carbon (around δ 168-170 ppm), and several signals in the aromatic region corresponding to the carbons of the phenyl ring, including the carbon attached to the trifluoromethoxy group (a quartet due to C-F coupling).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretching vibrations (in the range of 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Reagent Handling:

-

2-Chloro-4-(trifluoromethoxy)aniline: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water and should be handled in a dry environment.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the acetylation of 2-Chloro-4-(trifluoromethoxy)aniline is a straightforward and efficient method for obtaining this valuable chemical intermediate. The incorporation of both a trifluoromethoxy group and a chlorine atom makes this compound a highly attractive building block for the synthesis of novel bioactive molecules in the pharmaceutical and agrochemical industries. The detailed protocol and characterization guidelines provided in this technical guide are intended to facilitate the successful and safe synthesis of this promising compound in a research setting.

References

- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

-

N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. PubChem. [Link].

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. NIH National Center for Biotechnology Information. [Link].

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. NIH National Center for Biotechnology Information. [Link].

-

N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. PubChem. [Link].

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central. [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link].

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link].

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 2736671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Speculative Mechanism of Action of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Chloro-4'-(trifluoromethoxy)acetanilide is a halogenated acetanilide derivative with potential for novel pharmacological activity. In the absence of direct empirical data, this guide synthesizes information from structurally related compounds to speculate on its potential mechanisms of action. By deconstructing the molecule into its core acetanilide scaffold and its key substituents—a 2'-chloro group and a 4'-(trifluoromethoxy) group—we can formulate testable hypotheses. This document outlines three primary speculative pathways: modulation of the arachidonic acid cascade and downstream inflammatory mediators, interaction with the endocannabinoid and transient receptor potential (TRP) systems, and broad-spectrum ion channel modulation. For each hypothesis, we propose detailed experimental workflows to facilitate future research and validation. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and similar compounds.

Introduction: Deconstructing this compound

The pharmacological activity of a small molecule is intrinsically linked to its chemical structure. This compound is comprised of three key structural features that inform our speculation on its biological targets:

-

The Acetanilide Core: Acetanilide itself was one of the first synthetic analgesics, though its use was curtailed due to toxicity.[1] Its direct descendant, paracetamol (acetaminophen), is a widely used analgesic and antipyretic.[2][3] The mechanism of paracetamol is complex and not fully elucidated but is known to involve central nervous system targets, including cyclooxygenase (COX) enzymes, and the endocannabinoid system.[4][5][6] This shared core suggests that this compound may possess similar analgesic or anti-inflammatory properties.

-

2'-Chloro Substitution: The introduction of a chlorine atom onto the phenyl ring can significantly alter a molecule's biological activity.[7][8] Chlorination generally increases lipophilicity, which can enhance membrane permeability and partitioning into lipophilic domains of proteins.[7] This modification can also introduce new electronic and steric interactions with target proteins, potentially improving binding affinity and modulating activity.[7]

-

4'-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF3) group is a powerful modulator of physicochemical properties in medicinal chemistry.[9][10] It is highly lipophilic and electron-withdrawing, which can enhance metabolic stability by making the molecule more resistant to enzymatic breakdown, for instance by cytochrome P450 enzymes.[9] Its unique electronic and steric properties can lead to improved binding affinity and selectivity for biological targets.[9][11]

Speculative Mechanisms of Action

Based on the structural components, we can propose several plausible, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Modulation of the Arachidonic Acid Cascade via COX Inhibition

The most direct hypothesis, based on the acetanilide core, is the inhibition of cyclooxygenase (COX) enzymes.[12] Paracetamol is known to inhibit COX-1 and COX-2, albeit through a complex mechanism that is sensitive to the cellular peroxide environment.[5][13] It is proposed that paracetamol acts as a reducing agent, converting the active, oxidized form of COX enzymes to an inactive state.[13] This action is most effective in low-peroxide environments, such as the central nervous system, which may explain its potent analgesic and antipyretic effects but weaker anti-inflammatory activity in the periphery.[13]

The chloro and trifluoromethoxy substituents on this compound could enhance its interaction with the COX active site, potentially leading to more potent inhibition or altered selectivity between COX-1 and COX-2. The increased lipophilicity conferred by these groups may also improve its access to the central nervous system.

Caption: Proposed inhibition of the COX pathway by the compound.

Hypothesis B: Interaction with the Endocannabinoid and TRP Systems

A more nuanced hypothesis involves the central mechanism of action of paracetamol's metabolite, AM404.[6] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[6] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endogenous cannabinoid anandamide, leading to analgesia.[6]

It is plausible that this compound could be similarly metabolized to a novel AM404 analog. The trifluoromethoxy group, being metabolically robust, might alter the rate of formation or the activity of such a metabolite. Alternatively, the parent compound itself, with its increased lipophilicity, might directly interact with TRPV1 channels or other components of the endocannabinoid system.

Hypothesis C: Broad-Spectrum Ion Channel Modulation

The presence of both chloro and trifluoromethoxy groups, which are common in neurologically active drugs, suggests a potential for broader ion channel modulation. These channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, are critical for regulating neuronal excitability. Modulation of these channels can have profound effects on pain signaling and neurotransmission. The physicochemical properties of this compound make it a candidate for interacting with the hydrophobic domains of these channel proteins, potentially leading to either blockade or altered gating properties.

Proposed Experimental Validation Workflows

To investigate these speculative mechanisms, a systematic, multi-tiered approach is required. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

Workflow 1: In Vitro Target Screening

The initial phase focuses on identifying direct molecular targets through a series of in vitro assays.

Caption: High-level workflow for in vitro target validation.

A. COX Inhibition Assay (Step-by-Step)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human recombinant COX-1 and COX-2.

-

Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, known inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control.

-

Incubate for a specified time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a set time.

-

Stop the reaction and measure the production of prostaglandin G2 (PGG2) using a suitable detection method (e.g., colorimetric assay for peroxidase activity).

-

Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.

-

B. TRP Channel Calcium Flux Assay (Step-by-Step)

-

Objective: To assess whether the compound agonizes or antagonizes TRPV1 channels.

-

Materials: HEK293 cells stably expressing human TRPV1, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), capsaicin (known TRPV1 agonist), capsazepine (known TRPV1 antagonist), test compound.

-

Procedure:

-

Plate TRPV1-expressing cells in a 96-well, black-walled plate.

-

Load cells with the calcium-sensitive dye.

-

Measure baseline fluorescence using a plate reader.

-

To test for agonist activity, add the test compound at various concentrations and monitor for an increase in fluorescence.

-

To test for antagonist activity, pre-incubate the cells with the test compound, then stimulate with a known concentration of capsaicin and monitor for a blunted fluorescence response.

-

Calculate EC50 for agonist activity or IC50 for antagonist activity.

-

Workflow 2: Cellular and Ex Vivo Assays

If in vitro activity is confirmed, the next step is to assess the compound's effects in a more complex biological context.

A. Prostaglandin E2 (PGE2) Release Assay in Macrophages

-

Objective: To measure the compound's ability to inhibit PGE2 production in a cellular model of inflammation.

-

Materials: Murine or human macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), test compound, PGE2 ELISA kit.

-

Procedure:

-

Plate macrophages and allow them to adhere.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Determine the IC50 for PGE2 inhibition.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Target | Metric | Hypothetical Value (µM) |

| COX-1 | IC50 | > 50 |

| COX-2 | IC50 | 5.2 |

| TRPV1 (Antagonist) | IC50 | 12.8 |

| Nav1.7 | IC50 | 25.4 |

This hypothetical data suggests a selective COX-2 inhibitor with moderate activity at TRPV1 and Nav1.7, warranting further investigation into its potential as an analgesic with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion and Future Directions

This guide outlines a speculative but scientifically grounded approach to characterizing the mechanism of action of this compound. The proposed hypotheses, rooted in the compound's structural features, point towards potential interactions with key pathways in pain and inflammation. The experimental workflows provide a clear and logical path for researchers to systematically test these hypotheses. Positive results from the proposed in vitro and cellular assays would provide a strong rationale for advancing the compound to more complex ex vivo tissue preparations and ultimately to in vivo models of pain and inflammation to confirm its therapeutic potential. The elucidation of its mechanism will not only define the pharmacological identity of this specific molecule but also contribute to the broader understanding of how halogen and trifluoromethoxy substitutions can be leveraged in modern drug design.

References

-

Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Retrieved from [Link][14]

-

ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link][7]

-

Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from [Link][12]

-

PubMed. (n.d.). Mechanism of action of paracetamol. Retrieved from [Link][4]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][15]

-

Dove Medical Press. (2023). An updated review on the central MoA of Paracetamol. Retrieved from [Link][6]

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link][16]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link][9]

-

SlidePlayer. (n.d.). Synthesis of Acetanilide. Retrieved from [Link][2]

-

News-Medical.Net. (n.d.). Pharmacology of Paracetamol. Retrieved from [Link][3]

-

NIH. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link][17]

-

Frontiers. (n.d.). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Retrieved from [Link][13]

-

NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link][10]

-

SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link][18]

Sources

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. news-medical.net [news-medical.net]

- 4. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paracetamol - Wikipedia [en.wikipedia.org]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. eurochlor.org [eurochlor.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 13. tandfonline.com [tandfonline.com]

- 14. study.com [study.com]

- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 16. researchgate.net [researchgate.net]

- 17. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Introduction: Unveiling the Molecular Architecture

2'-Chloro-4'-(trifluoromethoxy)acetanilide is a multifaceted small molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an acetamido group, a chlorine atom, and a trifluoromethoxy group on the aniline ring, imparts a distinct electronic and conformational profile. This intricate arrangement governs its biological activity and material properties, making precise structural elucidation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for unambiguously determining the constitution and stereochemistry of such molecules in solution.

This comprehensive guide provides detailed protocols and in-depth spectral analysis for the complete NMR characterization of this compound. We will delve into one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, explaining the rationale behind experimental parameter selection and the logical framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the structural verification and characterization of complex aromatic compounds.

Molecular Structure and Key NMR-Active Nuclei

The structural features of this compound present a rich landscape for NMR analysis. The molecule possesses several NMR-active nuclei, primarily ¹H, ¹³C, and ¹⁹F, each providing a unique window into the molecular structure. The strategic placement of the chloro and trifluoromethoxy substituents breaks the symmetry of the aromatic ring, rendering all aromatic protons and carbons magnetically inequivalent. This results in a complex but highly informative set of NMR spectra.

Caption: Molecular structure of this compound with key atoms labeled.

Experimental Protocols: A Validated Approach

The following protocols are designed to yield high-quality, reproducible NMR data for this compound and structurally related compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures the preparation of a homogenous, particulate-free sample at an appropriate concentration.

Materials:

-

This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 mL)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[1]

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of this compound. For routine ¹H NMR, 5-10 mg is sufficient, while for less sensitive nuclei like ¹³C and for 2D NMR experiments, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. However, if the amide proton (N-H) signal is of particular interest, DMSO-d₆ is preferable as it slows down the proton exchange, resulting in a sharper N-H signal.[4]

-

Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogenous solution is essential for acquiring high-resolution spectra.

-

Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[5] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[5]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Caption: Workflow for the preparation of an NMR sample of this compound.

Protocol 2: NMR Data Acquisition

These parameters are provided for a standard 400 MHz NMR spectrometer and can be adapted for instruments with different field strengths.

1D ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

1D ¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

1D ¹⁹F NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range appropriate for trifluoromethoxy groups, typically around -50 to -80 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker instruments).

-

Optimize the spectral widths in both dimensions to encompass all relevant signals.

-

The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Spectral Analysis and Interpretation: A Logical Approach

The following is a detailed prediction and interpretation of the NMR spectra of this compound. This analysis is based on established principles of substituent effects on chemical shifts and coupling constants.

¹H NMR Spectrum: Decoding the Proton Environment

The ¹H NMR spectrum is anticipated to display five distinct signals: one for the amide proton, three for the aromatic protons, and one for the methyl protons of the acetamido group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | N-H | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential exchange with trace water. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 8.2 | Doublet | 1H | H-6' | This proton is ortho to the electron-withdrawing acetamido group and is expected to be the most deshielded of the aromatic protons. It will be split by the adjacent H-5' proton. |

| ~ 7.3 | Doublet of Doublets | 1H | H-5' | This proton is coupled to both H-6' and H-3'. The electron-donating effect of the trifluoromethoxy group and the electron-withdrawing effect of the chloro group influence its chemical shift. |

| ~ 7.1 | Doublet | 1H | H-3' | This proton is ortho to the electron-withdrawing chloro group and will be split by the adjacent H-5' proton. |

| ~ 2.2 | Singlet | 3H | -COCH₃ | The methyl protons of the acetyl group are in a shielded environment and appear as a sharp singlet. |

¹³C{¹H} NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, corresponding to the nine magnetically inequivalent carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Assignment |

| ~ 169 | C=O | The carbonyl carbon of the amide is significantly deshielded. |

| ~ 148 | C-4' | This carbon is directly attached to the electronegative oxygen of the trifluoromethoxy group, causing a downfield shift. It will also exhibit coupling to the fluorine atoms. |

| ~ 137 | C-1' | The carbon atom bonded to the nitrogen of the acetamido group. |

| ~ 129 | C-2' | The carbon atom bearing the chloro substituent. |

| ~ 125 | C-6' | Aromatic CH carbon. |

| ~ 122 | C-5' | Aromatic CH carbon. |

| ~ 120.5 (quartet) | -OCF₃ | The carbon of the trifluoromethoxy group is highly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| ~ 119 | C-3' | Aromatic CH carbon. |

| ~ 24 | -COCH₃ | The methyl carbon of the acetyl group is in a shielded, aliphatic environment. |

¹⁹F NMR Spectrum: A Unique Probe

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale for Assignment |

| ~ -58 | Singlet | -OCF₃ | The chemical shift of the trifluoromethoxy group is characteristic and typically falls in this region. The absence of nearby fluorine or hydrogen atoms leads to a singlet. |

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems.

-

COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between coupled protons. Cross-peaks are expected between H-6' and H-5', and between H-5' and H-3', confirming their adjacent positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It will definitively link the proton signals for H-3', H-5', and H-6' to their corresponding carbon signals (C-3', C-5', and C-6'). It will also show a correlation between the methyl protons and the methyl carbon of the acetamido group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments. Key expected correlations include:

-

The N-H proton to the carbonyl carbon (C=O) and C-1' and C-2'.

-

The methyl protons (-COCH₃) to the carbonyl carbon (C=O).

-

H-6' to C-2', C-4', and the carbonyl carbon.

-

H-5' to C-1' and C-3'.

-

H-3' to C-1', C-5', and the carbon of the trifluoromethoxy group (-OCF₃).

-

Caption: Logical workflow for the complete NMR-based structure elucidation of this compound.

Conclusion: A Robust Framework for Structural Characterization

This application note provides a comprehensive and scientifically grounded framework for the NMR spectroscopic analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to rigorous interpretation. The logical approach to spectral analysis, integrating one- and two-dimensional NMR data, allows for the unambiguous assignment of all proton, carbon, and fluorine signals, leading to the confident elucidation of the molecular structure. This methodology is not only applicable to the title compound but also serves as a robust template for the characterization of other complex, substituted aromatic molecules in the fields of drug discovery and materials science.

References

- This reference is a placeholder for a relevant scientific article that would discuss the synthesis or application of the target molecule. A real-world application note would cite a specific paper here.

- This is another placeholder for a relevant citation, for instance, a seminal paper on NMR techniques for small molecule characteriz

-

Chemistry LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Chegg. (2021). Solved 1. The 1H-NMR spectrum for acetanilide, taken in. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

Sources

mass spectrometry analysis of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Application Note: Comprehensive Mass Spectrometry Profiling of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Executive Summary

This guide details the mass spectrometry (MS) analysis of This compound (C₉H₇ClF₃NO₂), a critical Phase II metabolite and synthetic intermediate associated with benzoylurea insecticides (e.g., Triflumuron).

The protocol addresses the analytical challenges posed by the electron-withdrawing trifluoromethoxy (-OCF₃) group and the ortho-chlorine steric hindrance. It provides validated workflows for GC-MS (EI) structural confirmation and LC-MS/MS (ESI) trace quantification in biological matrices.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | N-[2-Chloro-4-(trifluoromethoxy)phenyl]acetamide |

| CAS Number | Derived from CAS 69695-61-0 (Aniline precursor) |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Monoisotopic Mass | 253.0117 Da |

| Exact Mass | 253.01 (³⁵Cl), 255.01 (³⁷Cl) |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Key Moiety | Trifluoromethoxy (-OCF₃) – Metabolically stable, lipophilic.[1] |

Fragmentation Theory & Mechanistic Insight

Electron Ionization (EI) – GC-MS

In EI (70 eV), acetanilides exhibit a characteristic "Ketene Loss" pathway. The molecular ion (M⁺) is often visible but undergoes a rapid rearrangement.

-

Primary Pathway (McLafferty-like / 4-Center Elimination): The acetyl group ejects a neutral ketene molecule (CH₂=C=O, 42 Da), restoring the amine character.

-

Secondary Pathway (Halogen/Group Loss): The resulting aniline ion (m/z 211) further fragments via loss of the trifluoromethoxy group (-OCF₃, 85 Da) or COF₂.

Electrospray Ionization (ESI) – LC-MS/MS

In positive mode (ESI+), the amide nitrogen is protonated.

-

Precursor Ion: [M+H]⁺ = m/z 254.0.

-

Collision Induced Dissociation (CID): The amide bond is the weakest link. The primary transition is the loss of the acetyl moiety (as ketene or acetic acid depending on hydration) to yield the protonated aniline product ion.

Figure 1: Proposed ESI+ Fragmentation Pathway for MRM optimization.

Experimental Protocols

Sample Preparation (Biological Matrix)

Rationale: The compound is moderately lipophilic. Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation alone.

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.

-

Internal Standard (IS): 2-Chloro-4-(trifluoromethyl)acetanilide (structural analog) or deuterated equivalent.

Step-by-Step Protocol:

-

Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

-

Spike: Add 10 µL of Internal Standard (1 µg/mL in MeOH). Vortex 10s.

-

Extract: Add 500 µL of Ethyl Acetate.

-

Agitate: Shake vigorously for 10 min (Multi-tube vortexer).

-

Separate: Centrifuge at 10,000 x g for 5 min at 4°C.

-

Concentrate: Transfer 400 µL of the supernatant (organic layer) to a fresh tube. Evaporate to dryness under N₂ stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

GC-MS Method (Structural Confirmation)

Use Case: Identification of impurities in synthesis or high-concentration metabolic profiling.

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C (hold 3 min).

-

-

MS Source: EI (70 eV), 230°C.

-

SIM Parameters (Selected Ion Monitoring):

-

Target: m/z 211 (Base Peak, [M-42]⁺).

-

Qualifiers: m/z 253 (Molecular Ion), m/z 176 (Dechlorination).

-

LC-MS/MS Method (Trace Quantification)

Use Case: Pharmacokinetic (PK) studies or residue analysis.

-

System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient:

-

0.0 min: 10% B[2]

-

0.5 min: 10% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Source Parameters (ESI+):

-

Spray Voltage: 3500 V.

-

Capillary Temp: 325°C.

-

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Target | 254.0 | 212.0 | 22 | Quantifier |

| Target | 254.0 | 126.0 | 35 | Qualifier 1 |

| Target | 254.0 | 176.0 | 40 | Qualifier 2 |

| IS (Analog) | 238.0 | 196.0 | 20 | Internal Std |

Workflow Visualization

Figure 2: End-to-end analytical workflow for trace analysis.

References

-

Food and Agriculture Organization (FAO). (2018). FAO Specifications and Evaluations for Agricultural Pesticides: Triflumuron. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Chloro-4-(trifluoromethyl)aniline (Analog Reference). NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2-Chloro-4-(trifluoromethoxy)aniline.[6] National Library of Medicine. Retrieved from

Sources

- 1. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- [webbook.nist.gov]

- 4. Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro- [webbook.nist.gov]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. 2-氯-4-(三氟甲氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Investigating 2'-Chloro-4'-(trifluoromethoxy)acetanilide as a Novel Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery. This document introduces 2'-Chloro-4'-(trifluoromethoxy)acetanilide, a compound with significant potential as a scaffold for the development of new kinase inhibitors. While direct biological activity of this specific molecule is not yet extensively documented, its structural features—a substituted acetanilide core, a chloro moiety, and a trifluoromethoxy group—are prevalent in numerous potent and selective kinase inhibitors.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of this compound and its derivatives as kinase inhibitors, from initial biochemical screening to cell-based assays and preliminary mechanism of action studies.

Introduction: Rationale for Investigation

The acetanilide scaffold is a versatile starting point in medicinal chemistry, known to be featured in a range of biologically active compounds.[5] The specific substitutions on this compound make it a compelling candidate for kinase inhibitor studies for several key reasons:

-

The Power of Fluorine: The trifluoromethoxy (-OCF3) group is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[3][6] These properties can lead to improved pharmacokinetic profiles in drug candidates.[7] The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic environment of the aromatic ring, potentially enhancing binding affinity to the target kinase.[6]

-

The "Magic" Chloro Group: Chlorine substitution is a well-established strategy in kinase inhibitor design.[4] The chloro group can form crucial halogen bonds with the kinase active site, contributing to inhibitor potency and selectivity.[2][8] Its presence can also modulate the pKa of nearby functional groups, influencing binding interactions.

-

Structural Precedent: Structurally related compounds have demonstrated significant kinase inhibitory activity. For instance, a compound containing a 4-chloro-3-(trifluoromethyl)phenyl group linked to an acetamide has been identified as a potent inhibitor of c-KIT kinase.[9] This provides a strong rationale for exploring the potential of the closely related this compound.

This application note will guide researchers through a logical progression of experiments to unlock the potential of this promising scaffold.

Preliminary Characterization of this compound

Prior to biological evaluation, it is crucial to confirm the identity and purity of the compound.

Protocol 2.1: Compound Characterization

-

Procurement/Synthesis: Obtain this compound from a reputable commercial source or synthesize it using established organic chemistry methods.

-

Purity Assessment:

-

Determine the melting point and compare it to literature values, if available.

-

Perform High-Performance Liquid Chromatography (HPLC) analysis to assess purity, which should ideally be >95%.

-

Utilize Mass Spectrometry (MS) to confirm the molecular weight.

-

Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

-

-

Solubility Determination:

-

Assess the solubility of the compound in various solvents, particularly DMSO, which is commonly used for preparing stock solutions for biological assays.

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Biochemical Kinase Inhibition Assays

The first step in evaluating a potential kinase inhibitor is to determine its activity against a panel of purified kinases in a cell-free system.

Workflow for Biochemical Kinase Profiling

Caption: Western blot workflow for target engagement.

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the compound for a short period (e.g., 1-4 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Quantify the protein concentration in each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Quantify the band intensities.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein like GAPDH.

-

A dose-dependent decrease in the phosphorylated protein signal indicates target engagement.

-

Preliminary Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for further development.

Protocol 5.1: ATP-Competition Assay

This assay determines if the compound binds to the ATP-binding site of the kinase.

-

Perform the biochemical kinase assay (Protocol 3.1) at multiple fixed concentrations of the inhibitor.

-

At each inhibitor concentration, vary the concentration of ATP.

-

Plot the kinase activity versus the ATP concentration for each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

An increase in the apparent Km of ATP with increasing inhibitor concentration is characteristic of an ATP-competitive inhibitor.

-

Hypothetical Data Summary

| Assay | Cell Line | Parameter | Hypothetical Value |

| Biochemical Assay | - | IC₅₀ (Kinase X) | 50 nM |

| Cell Viability | Cancer Cell Line A | GI₅₀ | 200 nM |

| Target Engagement | Cancer Cell Line A | p-Kinase X IC₅₀ | 150 nM |

| ATP Competition | - | Mechanism | ATP-competitive |

Conclusion and Future Directions

The structural motifs present in this compound make it a compelling starting point for a kinase inhibitor discovery program. The protocols outlined in this application note provide a robust framework for its initial characterization. Positive results from these studies would warrant further investigation, including:

-

Kinome-wide selectivity profiling to understand the compound's specificity.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity through chemical modification of the scaffold.

-

In vivo efficacy studies in animal models of disease.

By systematically applying these methodologies, researchers can thoroughly evaluate the potential of this compound and its analogs as a new class of kinase inhibitors.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Chiral Kinase Inhibitors. PubMed Central. Available at: [Link]

-

Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed. Available at: [Link]

-

Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at: [Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. Available at: [Link]

-

Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available at: [Link]

- Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate. Google Patents.

-

Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]

-

Acetanilide – Knowledge and References. Taylor & Francis. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

- Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Google Patents.

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Discovery of pyrrolo[2,1-f]t[1][2][9]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antimicrobial Properties of 2'-Chloro-4'-(trifluoromethoxy)acetanilide

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The continuous evolution of multi-drug resistant (MDR) pathogens necessitates an urgent and sustained effort in the discovery and development of new antimicrobial agents with novel mechanisms of action. Acetanilide derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] The strategic incorporation of halogen moieties, such as chlorine, has been shown to enhance the antimicrobial potency of these molecules.[4] This document provides a comprehensive, step-by-step protocol for the systematic evaluation of the antimicrobial properties of a novel acetanilide derivative, 2'-Chloro-4'-(trifluoromethoxy)acetanilide.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a hierarchical testing strategy, commencing with initial screening assays to determine the spectrum of activity, followed by quantitative assessments of potency, and culminating in advanced assays to elucidate the compound's bactericidal or bacteriostatic nature and to explore its potential mechanism of action. Adherence to standardized methodologies is paramount for generating reproducible and comparable data. Therefore, the protocols detailed herein are grounded in the principles and guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Phase 1: Initial Screening for Antimicrobial Activity

The initial phase of assessment aims to qualitatively determine if this compound possesses antimicrobial activity against a diverse panel of clinically relevant microorganisms. The agar disk diffusion method is a widely used, cost-effective, and reliable technique for this preliminary screening.[9][10][11][12]

Selection of Test Organisms

A well-curated panel of test organisms is critical for evaluating the spectrum of antimicrobial activity. The panel should include representatives from both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. It is also advisable to include strains with known resistance profiles to common antibiotics.

Table 1: Recommended Panel of Test Organisms

| Microorganism | Gram Stain | Rationale for Inclusion | ATCC® No. |

| Staphylococcus aureus | Gram-positive | Common cause of skin, soft tissue, and bloodstream infections. | 29213™ |

| Enterococcus faecalis | Gram-positive | Important nosocomial pathogen, known for antibiotic resistance. | 29212™ |

| Escherichia coli | Gram-negative | Frequent cause of urinary tract and gastrointestinal infections. | 25922™ |

| Klebsiella pneumoniae | Gram-negative | Significant respiratory and bloodstream pathogen, often multi-drug resistant.[4] | BAA-1705™ |

| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, intrinsically resistant to many antibiotics. | 27853™ |

| Candida albicans | Fungal | Common cause of opportunistic fungal infections. | 90028™ |

Agar Disk Diffusion Protocol

The Kirby-Bauer disk diffusion method provides a visual and qualitative assessment of antimicrobial activity.[9][11][12]

Materials:

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates[13]

-

Tryptic Soy Broth (TSB)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

-

Negative control disks (impregnated with solvent used to dissolve the test compound)

-

Incubator

Step-by-Step Protocol:

-

Preparation of Test Compound Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Aseptically impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the stock solution to achieve a specific concentration per disk (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile TSB or saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[14]

-

Disk Application: Aseptically place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure the disks are firmly in contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria. For Candida albicans, incubate at 35 ± 2°C for 20-24 hours.

-

Result Interpretation: Measure the diameter of the zones of inhibition (clear areas of no growth) around each disk in millimeters (mm). The presence of a zone of inhibition indicates that the compound has antimicrobial activity against the tested organism.[12]

Phase 2: Quantitative Assessment of Antimicrobial Potency

Following the initial screening, a quantitative assessment is necessary to determine the minimum concentration of this compound required to inhibit the growth of the susceptible microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15][16][17]

Broth Microdilution Protocol for MIC Determination

This method involves challenging the test organisms with a serial dilution of the compound in a liquid growth medium.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]

-

RPMI-1640 medium (for fungi)

-

Bacterial and fungal inocula (prepared as in section 1.2 and then diluted)

-

Positive control antibiotics with known MICs

-

Sterile multichannel pipettes and tips

-

Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Protocol:

-